Cas no 955599-40-3 (4-methyl-6-2-oxo-2-(piperidin-1-yl)ethyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one)
4-methyl-6-2-oxo-2-(piperidin-1-yl)ethyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-6-2-oxo-2-(piperidin-1-yl)ethyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one
- 4-methyl-6-(2-oxo-2-piperidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyridazin-7-one
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- Inchi: 1S/C19H21N5O2/c1-14-16-12-20-24(15-8-4-2-5-9-15)18(16)19(26)23(21-14)13-17(25)22-10-6-3-7-11-22/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3
- InChI Key: XEADIGYLMBTUJX-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC(=O)N2CCCCC2)N=C(C)C2C=NN(C3=CC=CC=C3)C1=2
4-methyl-6-2-oxo-2-(piperidin-1-yl)ethyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2459-0015-2μmol |
4-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955599-40-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2459-0015-5μmol |
4-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955599-40-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2459-0015-10μmol |
4-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955599-40-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2459-0015-20μmol |
4-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955599-40-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2459-0015-1mg |
4-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955599-40-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2459-0015-2mg |
4-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955599-40-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2459-0015-3mg |
4-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955599-40-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2459-0015-4mg |
4-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955599-40-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2459-0015-5mg |
4-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955599-40-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2459-0015-10mg |
4-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955599-40-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-methyl-6-2-oxo-2-(piperidin-1-yl)ethyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 4-methyl-6-2-oxo-2-(piperidin-1-yl)ethyl-1-phenyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one
Introduction to 4-methyl-6-2-oxo-2-(piperidin-1-yl)ethyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS No. 955599-40-3)
The compound 4-methyl-6-2-oxo-2-(piperidin-1-yl)ethyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one, identified by its CAS number 955599-40-3, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule has garnered attention due to its unique structural framework and potential biological activities. The presence of fused rings, including a pyrazolo[3,4-d]pyridazine core, combined with functional groups such as a piperidine moiety and a phenyl ring, suggests promising interactions with biological targets.
Recent studies have highlighted the importance of pyrazolo[3,4-d]pyridazine derivatives in drug discovery. These compounds exhibit a wide range of pharmacological properties, making them valuable candidates for further investigation. The specific substitution pattern in 4-methyl-6-2-oxo-2-(piperidin-1-yl)ethyl-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one enhances its potential as a lead structure for developing novel therapeutic agents. The piperidinyl group, in particular, is known for its ability to modulate receptor binding and improve drug-like properties such as solubility and metabolic stability.
The phenyl ring attached to the pyrazolo[3,4-d]pyridazine core contributes to the compound's hydrophobicity and may facilitate interactions with hydrophobic pockets of biological targets. This structural feature is often exploited in medicinal chemistry to enhance binding affinity and selectivity. Additionally, the methyl substituent at the 4-position of the pyrazole ring can influence electronic distribution and steric hindrance around the molecule, further tuning its pharmacological profile.
Current research in heterocyclic chemistry emphasizes the development of multifunctional scaffolds that can address multiple therapeutic targets simultaneously. The pyrazolo[3,4-d]pyridazine core is particularly intriguing due to its ability to serve as a privileged structure in drug design. Several derivatives have shown promise in preclinical studies as inhibitors of enzymes and receptors implicated in various diseases. The compound 955599-40-3 is no exception and has been investigated for its potential applications in oncology and inflammation.
In oncology research, pyrazolo[3,4-d]pyridazine derivatives have demonstrated inhibitory activity against kinases and other enzymes involved in cancer cell proliferation and survival. The unique combination of functional groups in 4-methyl-6-2-oxyoxygenoxygenoxygenoxygenoxygenoxygenoxygenoxygenoxygenoxygenoxygenoxygenoxygenoyl)ethyl1phenyl1H6H7H-pyrazolo[34d]pyridazin7one suggests that it may interact with these targets effectively. Preliminary computational studies have predicted favorable binding modes for this compound within active sites of interest.
Furthermore, the piperidinyl group has been extensively studied for its role in modulating inflammatory pathways. Piperidine derivatives are known to interact with G protein-coupled receptors (GPCRs) and other signaling proteins involved in inflammation. The presence of this moiety in CAS No. 955599403 may contribute to its potential as an anti-inflammatory agent. Experimental validation through enzyme assays and cell-based assays is currently underway to confirm these hypotheses.
The phenyl ring also plays a crucial role in determining the biological activity of this compound. Phenyl-substituted heterocycles often exhibit enhanced bioavailability due to their ability to cross biological membranes efficiently. Additionally, the phenolic hydrogen on the phenyl ring could participate in hydrogen bonding interactions with biological targets, further stabilizing binding. These features make 4-methyl620xoyl)ethyl1phenyl1H6H7H-pyrazolo34dpyridazin7one a promising candidate for further optimization.
Recent advances in synthetic chemistry have enabled the efficient preparation of complex heterocyclic molecules like this one. Techniques such as multi-component reactions (MCRs) and transition-metal-catalyzed cross-coupling reactions have streamlined the synthesis of pyrazolo[3,4-d]pyridazine derivatives. These methods allow for rapid diversification of molecular structures while maintaining high yields and purity levels required for pharmaceutical applications.
The development of novel drug candidates is a meticulous process that involves extensive characterization at both chemical and biological levels. spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming molecular structure and purity. Additionally, high-resolution X-ray crystallography provides detailed insights into molecular geometry and interactions with biological targets.
In conclusion, 955599403 represents a significant contribution to the field of medicinal chemistry due to its unique structural features and potential biological activities. The combination of a pyrazolo[34d]pyridazine core functionalized with a piperidine moiety, phenyl ring,and methyl substituent offers multiple opportunities for further exploration as a therapeutic agent, particularly in oncology and inflammation research areas.* Future studies will focus on optimizing synthetic routes, evaluating pharmacokinetic properties,and conducting comprehensive biological assays*to validate initial findings.* This compound exemplifies*the importance*of structural diversity*and innovative design*in drug discovery efforts.*
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